molecular formula C11H19NO3 B3028390 tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-03-9

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3028390
CAS No.: 198835-03-9
M. Wt: 213.27
InChI Key: HDPGSWMTDGGUEB-XHNCKOQMSA-N
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Description

Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Scalability

  • The compound has been synthesized through an efficient and scalable route, starting from commercially available chiral lactone. This process allows for the production of kilogram amounts of the compound, demonstrating its potential for large-scale applications (Maton et al., 2010).

Chemical Transformation and Derivative Synthesis

  • The compound serves as a key intermediate in various chemical transformations, such as the synthesis of glutamic acid analogues and other amino acid derivatives. This highlights its role in the development of peptidomimetics and conformational probes (Hart & Rapoport, 1999).

Development of Novel Scaffolds

  • It is used in the creation of novel chemical scaffolds, such as substituted piperidines and azabicycloheptanes, which are important for pharmaceutical and medicinal chemistry (Harmsen et al., 2011).

Molecular Structure Analysis

  • The compound's molecular structure has been analyzed using techniques like NMR spectroscopy and X-ray diffraction. This analysis is crucial for understanding its chemical properties and potential applications in various fields (Moriguchi et al., 2014).

Role in Enantioselective Synthesis

  • It plays a significant role in enantioselective synthesis, which is essential for creating specific enantiomers of pharmaceutical compounds. This aspect is particularly important in drug development, where the chirality of molecules can greatly affect their efficacy and safety (Campbell et al., 2009).

Advancements in Asymmetric Synthesis

  • Its derivatives have been synthesized through asymmetric processes, contributing to advancements in the field of asymmetric synthesis. This is key for producing compounds with desired stereochemical configurations (Avenoza et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been used to develop b-raf inhibitors and ccr2 antagonists . B-Raf is a protein involved in sending signals inside cells and plays a key role in directing cell growth. CCR2 is a receptor on the surface of certain immune cells that binds to specific chemokines, or signaling proteins, and helps regulate the immune response.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198835-03-9
Record name rel-1,1-Dimethylethyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198835-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
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tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

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